molecular formula C5H8ClNO2 B566764 4-MORPHOLINE-D8-CARBONYL CHLORIDE CAS No. 1219804-24-6

4-MORPHOLINE-D8-CARBONYL CHLORIDE

Cat. No. B566764
M. Wt: 157.623
InChI Key: XMWFMEYDRNJSOO-SVYQBANQSA-N
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Description

4-Morpholine-d8-carbonyl Chloride (4-MDC) is an organochloride compound with the molecular formula C5H9ClN2O. It is a colorless, flammable liquid that has a pungent odor. 4-MDC is an important intermediate in the synthesis of a variety of organic compounds, and is used in many industrial processes. It is also used as a reagent to synthesize compounds that bear morpholine moieties .


Synthesis Analysis

4-MDC is prepared by reacting morpholine hydrochloride with phosgene in an inert liquid medium such as toluene and xylene, at 50-150°C, preferably 60-120°C .


Molecular Structure Analysis

The molecular structure of 4-MDC is characterized by a morpholine ring attached to a carbonyl chloride group . The isotopic enrichment is 98 atom % D .


Chemical Reactions Analysis

The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .


Physical And Chemical Properties Analysis

4-MDC is a stable compound if stored under recommended conditions . It has a molecular weight of 157.63 . The CAS Number is 1219804-24-6 .

Safety And Hazards

4-MDC is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and is suspected of causing cancer . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

properties

CAS RN

1219804-24-6

Product Name

4-MORPHOLINE-D8-CARBONYL CHLORIDE

Molecular Formula

C5H8ClNO2

Molecular Weight

157.623

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

XMWFMEYDRNJSOO-SVYQBANQSA-N

SMILES

C1COCCN1C(=O)Cl

synonyms

4-MORPHOLINE-D8-CARBONYL CHLORIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask was placed ditrichloromethyl carbonate (10.2 g, 34.37 mmol, 1.50 equiv) and dichloromethane (100 mL). This was followed by the addition of morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise with stirring at 0° C. in 2 min. To this was added TEA (4.2 g, 41.51 mmol, 1.81 equiv) dropwise with stirring at 0° C. in 3 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then washed by the addition of 100 mL of water. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). Purification afforded 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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